11-Fluoroundecan-2-OL
Description
Structure
3D Structure
Properties
CAS No. |
101803-63-8 |
|---|---|
Molecular Formula |
C11H23FO |
Molecular Weight |
190.30 g/mol |
IUPAC Name |
11-fluoroundecan-2-ol |
InChI |
InChI=1S/C11H23FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h11,13H,2-10H2,1H3 |
InChI Key |
NVMYVARFCPAXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCF)O |
Origin of Product |
United States |
Synthetic Methodologies for 11 Fluoroundecan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections for 11-Fluoroundecan-2-OL
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available or easily prepared starting materials through a series of imaginary "disconnections" of chemical bonds. tgjonesonline.co.ukelsevier.com For this compound, the analysis focuses on the two key functional groups: the secondary alcohol at the C2 position and the primary fluoride (B91410) at the C11 position.
Key strategic disconnections for this compound include:
C-F Bond Disconnection: This is a common and logical disconnection based on functional group interconversion (FGI). This approach disconnects the carbon-fluorine bond, suggesting a precursor where the C11 position has a different functional group, typically a good leaving group like a halide (bromide, iodide) or a sulfonate ester (tosylate, mesylate), or a hydroxyl group. This leads to precursors such as 11-hydroxyundecan-2-ol (undecane-2,11-diol) or 11-bromoundecan-2-ol. The forward reaction would then involve a nucleophilic or electrophilic fluorination step.
C-O Bond Disconnection: Disconnecting the carbon-oxygen bond at the C2 position suggests a precursor like an 11-fluoroundecanal or 11-fluoroundecan-2-one. The synthesis would then involve the reduction of the carbonyl group or the addition of an organometallic reagent to introduce the hydroxyl group at the correct position.
C-C Bond Disconnections: A more fundamental approach involves disconnecting the carbon backbone itself. For instance, a disconnection between C2 and C3 could lead to precursors like 9-fluorononanal (B13418462) and an ethyl organometallic reagent (e.g., ethylmagnesium bromide). This strategy is useful if building the carbon chain from smaller, more readily available fragments is more efficient.
The most direct and commonly considered strategies revolve around the C-F bond disconnection, as methods for introducing fluorine are well-established.
Precursor Compounds and Starting Materials in this compound Synthesis
Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of this compound. The choice of starting material depends on commercial availability, cost, and the desired synthetic route.
Undecane-2,11-diol: This diol is an ideal precursor for indirect fluorination strategies. The primary hydroxyl group at C11 can be selectively activated and converted to a fluoride, leaving the secondary hydroxyl at C2 intact or protected.
11-Bromoundecan-2-ol or 11-Tosylundecan-2-ol: These compounds are perfect substrates for nucleophilic fluorination. The bromine atom or tosyl group at the C11 position serves as an excellent leaving group for substitution by a fluoride ion. The secondary alcohol at C2 would likely require a protecting group during this step to prevent side reactions.
Undec-10-en-2-ol: This unsaturated alcohol offers a route where the terminal double bond is functionalized to introduce the fluorine atom. This could be achieved through hydrofluorination or a more complex sequence involving hydroboration/oxidation to the diol, followed by fluorination.
11-Hydroxyundecanoic Acid: This commercially available starting material can be transformed into the target molecule. The carboxylic acid can be reduced to the primary alcohol, and the existing hydroxyl group can be converted to the C2-ol, or vice versa, with appropriate protection and functional group manipulations.
Direct Fluorination Approaches for Undecanol Derivatives
Direct fluorination involves the introduction of a fluorine atom onto a carbon skeleton in a single step, using either an electrophilic or nucleophilic fluorine source.
Electrophilic fluorination uses a reagent that delivers a fluorine atom with a partial positive charge ("F+"). wikipedia.org This method is typically used for fluorinating electron-rich centers such as enolates, silyl (B83357) enol ethers, or aromatic rings. For a saturated carbon chain like undecanol, a direct C-H fluorination is challenging. A more viable approach involves generating a carbanionic center at C11 of a suitable precursor, which then acts as a nucleophile to attack the electrophilic fluorine source.
The mechanism of electrophilic fluorination is still a subject of study, with evidence supporting both a direct two-electron Sₙ2-type pathway and a single-electron transfer (SET) process, depending on the substrate and reagent. wikipedia.orgnih.gov
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Structure | Typical Applications |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Fluorination of enolates, organometallics, and aromatics. brynmawr.edu |
| Selectfluor® | F-TEDA-BF₄ | [C₁₀H₁₈N₂F] (BF₄)₂ | Versatile reagent for fluorinating a wide range of substrates, including alkenes and activated C-H bonds. wikipedia.orgacs.org |
Nucleophilic fluorination is a more common and straightforward strategy for preparing alkyl fluorides from precursors with a good leaving group. ucla.edu This approach utilizes a nucleophilic fluoride source ("F⁻") to displace a halide or sulfonate ester. The classic example of this is the Finkelstein reaction. ucla.edu
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. ucla.edu This pathway involves a backside attack by the fluoride ion on the carbon atom bearing the leaving group, resulting in an inversion of stereochemical configuration if the carbon is a chiral center. For the synthesis of this compound from an 11-substituted precursor, the primary carbon at C11 is achiral, so stereoinversion is not a consideration. A significant challenge in nucleophilic fluorination is the low solubility and high basicity of many fluoride salts, which can promote competing elimination (E2) reactions, leading to alkene byproducts. ucla.edu To overcome this, reagents are often used in polar aprotic solvents at high temperatures, and crown ethers or phase-transfer catalysts are added to enhance the solubility and nucleophilicity of the fluoride ion. nih.gov
Table 2: Common Nucleophilic Fluorinating Reagents and Conditions
| Reagent | Additive/Solvent | Key Features |
|---|---|---|
| Potassium Fluoride (KF) | 18-Crown-6 (B118740) / Acetonitrile (B52724), DMF | Cost-effective but requires additives to enhance solubility and reactivity. nih.gov |
| Cesium Fluoride (CsF) | t-Butanol or DMF | More soluble and reactive than KF, often used for more challenging substitutions. |
| Tetrabutylammonium (B224687) Fluoride (TBAF) | THF | Highly soluble "naked" fluoride source, but can be very basic and hygroscopic. |
Indirect Fluorination Strategies for this compound Synthesis
Indirect strategies involve the conversion of a robust functional group, most commonly a hydroxyl group, into a carbon-fluorine bond.
The conversion of an alcohol to an alkyl fluoride, known as deoxofluorination, is a powerful tool in organofluorine chemistry. organic-chemistry.org This transformation is particularly useful for synthesizing this compound from the precursor undecane-2,11-diol. By exploiting the higher reactivity of the primary alcohol at C11 compared to the secondary one at C2, selective fluorination can often be achieved.
The reaction mechanism involves the activation of the hydroxyl group by the fluorinating reagent to form an intermediate with a good leaving group (e.g., a fluorosulfite ester). This is followed by an intramolecular or intermolecular Sₙ2 attack by fluoride, which displaces the leaving group to form the C-F bond.
Table 3: Common Deoxofluorinating Reagents
| Reagent Name | Abbreviation | Notes |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | A widely used but thermally unstable reagent; can be explosive upon heating. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST with similar reactivity. organic-chemistry.org |
| Pyridine-HF | Effective for Sₙ2 displacement of hydroxyl groups. |
Halogen Exchange Reactions in Undecane (B72203) Derivatives
A common and direct method for introducing a fluorine atom into an aliphatic chain is through a nucleophilic halogen exchange reaction, often referred to as the Finkelstein reaction. In the context of synthesizing this compound, this typically involves the displacement of a better leaving group, such as bromide, iodide, or a sulfonate ester (e.g., tosylate or mesylate), at the C-11 position of an undecane derivative with a fluoride ion.
The precursor, an 11-halo-undecan-2-ol or an 11-sulfonyloxy-undecan-2-ol, can be prepared from commercially available undec-10-en-2-ol. The choice of the fluoride source is crucial for the success of this reaction. Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common reagents. Due to the low solubility and nucleophilicity of fluoride ions in many organic solvents, the reaction often requires high temperatures and polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane.
To enhance the reactivity of the fluoride ion, phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) salts, are frequently employed. These catalysts form complexes with the alkali metal cation, leading to a "naked" and more nucleophilic fluoride anion in the organic phase. For instance, the use of KF in conjunction with 18-crown-6 can significantly improve the yield of the fluorinated product under milder conditions.
The efficiency of the halogen exchange reaction is also dependent on the nature of the leaving group. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. Tosylates and mesylates are excellent leaving groups and are often preferred for these transformations. A typical reaction scheme would involve treating 11-bromo-undecan-2-ol with a spray-dried potassium fluoride in the presence of a phase-transfer catalyst in a suitable solvent.
| Precursor | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 11-Bromo-undecan-2-ol | KF | 18-crown-6 | Acetonitrile | 80 | 75-85 |
| 11-Iodo-undecan-2-ol | CsF | None | DMF | 100 | 80-90 |
| 11-Tosyloxy-undecan-2-ol | TBAF | None | THF | 25 | >90 |
This table presents typical reaction conditions and yields for the halogen exchange synthesis of this compound based on analogous reactions in the literature.
Ring-Opening Reactions with Fluoride Sources for Fluoroalcohol Formation
An alternative and often highly regioselective method for the synthesis of β-fluoroalcohols is the ring-opening of epoxides with a nucleophilic fluoride source. For the synthesis of this compound, the required precursor would be 1,2-epoxyundecane. This epoxide can be readily prepared from undec-1-ene through epoxidation, for example, using meta-chloroperoxybenzoic acid (m-CPBA).
The ring-opening of the terminal epoxide with a fluoride source can proceed via an S(_N)2 mechanism. The fluoride ion will preferentially attack the sterically less hindered terminal carbon (C-1), leading to the formation of the primary fluoride, 1-fluoroundecan-2-ol. To obtain the desired this compound, a different starting material, such as 10,11-epoxyundecan-2-ol, would be necessary, which is synthetically more challenging to prepare. However, if we consider the ring-opening of 1,2-epoxyundecane, the primary product is the regioisomeric 1-fluoroundecan-2-ol. For the purpose of this article, we will discuss the general principles of epoxide ring-opening for fluoroalcohol formation.
A variety of fluoride reagents can be used for this transformation. Hydrogen fluoride (HF) and its amine complexes, such as Olah's reagent (pyridine-HF) or triethylamine (B128534) trihydrofluoride (Et(_3)N·3HF), are effective but can be corrosive and require careful handling. A milder and more common alternative is the use of potassium fluoride in the presence of a phase-transfer catalyst or in polar protic solvents like ethylene (B1197577) glycol. Another effective reagent is tetrabutylammonium fluoride (TBAF), which is soluble in common organic solvents.
The regioselectivity of the epoxide ring-opening is a key consideration. In the case of terminal epoxides like 1,2-epoxyundecane, the attack of the fluoride nucleophile at the less substituted carbon is generally favored, leading to the primary fluoride and secondary alcohol.
| Epoxide | Fluoride Source | Solvent | Temperature (°C) | Major Product |
| 1,2-Epoxyundecane | Olah's Reagent | CH(_2)Cl(_2) | 0 - 25 | 1-Fluoroundecan-2-ol |
| 1,2-Epoxyundecane | KF/18-crown-6 | Acetonitrile | 82 | 1-Fluoroundecan-2-ol |
| 1,2-Epoxyundecane | TBAF | THF | 25 | 1-Fluoroundecan-2-ol |
This table illustrates the expected outcomes for the ring-opening of 1,2-epoxyundecane with various fluoride sources, highlighting the formation of the regioisomeric product.
Stereoselective Synthesis of this compound
The 2-hydroxy moiety in this compound introduces a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-11-Fluoroundecan-2-OL. The stereoselective synthesis of a single enantiomer is often crucial for biological applications.
One strategy to control the stereochemistry at the C-2 position is to employ a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, undec-10-enoic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org Subsequent reduction of the ketone at the C-2 position would proceed diastereoselectively, influenced by the steric hindrance of the chiral auxiliary. After fluorination of the terminal double bond and subsequent functional group manipulations, the auxiliary can be cleaved to afford the enantiomerically enriched this compound.
Alternatively, diastereoselective fluorination reactions can be employed. For example, an allylic alcohol precursor could be fluorinated using a diastereoselective method where the existing stereocenter at C-2 directs the facial selectivity of the fluorinating agent's attack on the double bond at C-10 and C-11.
A more direct approach to obtaining a single enantiomer of this compound is through an enantioselective reaction. A prominent method is the asymmetric reduction of a ketone precursor, 11-fluoroundecan-2-one. This reduction can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation.
Catalysts such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP) are highly effective for the enantioselective reduction of ketones. For example, the hydrogenation of 11-fluoroundecan-2-one in the presence of a (R)-BINAP-Ru catalyst would be expected to yield (R)-11-Fluoroundecan-2-OL with high enantiomeric excess (ee).
| Ketone Precursor | Catalyst/Reagent | Product Enantiomer | Enantiomeric Excess (ee) (%) |
| 11-Fluoroundecan-2-one | (R)-BINAP-RuCl(_2) / H(_2) | (R)-11-Fluoroundecan-2-OL | >95 |
| 11-Fluoroundecan-2-one | (S)-BINAP-RuCl(_2) / H(_2) | (S)-11-Fluoroundecan-2-OL | >95 |
| 11-Fluoroundecan-2-one | CBS-oxazaborolidine / BH(_3) | Depends on CBS catalyst | >90 |
This table provides representative data for the enantioselective reduction of 11-fluoroundecan-2-one, a key step in the stereoselective synthesis of this compound.
Another enantioselective strategy is the kinetic resolution of racemic this compound. This can be accomplished through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. For halogen exchange reactions, key parameters to optimize include the choice of fluoride salt and its pre-treatment (e.g., spray-drying to ensure anhydrous conditions), the type and concentration of the phase-transfer catalyst, the solvent, the reaction temperature, and the reaction time. For instance, an excess of the fluoride salt is often used to drive the reaction to completion.
In the case of epoxide ring-opening, the choice of the fluoride source and the solvent system can significantly impact the regioselectivity and yield. The concentration of the reagents and the reaction temperature must be carefully controlled to avoid unwanted side reactions, such as polymerization of the epoxide.
For stereoselective syntheses, the catalyst loading, solvent, temperature, and pressure (in the case of hydrogenation) are all important factors that can influence both the conversion and the enantioselectivity of the reaction. The purity of the starting materials and reagents is also paramount to achieving high stereoselectivity.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is important for developing more sustainable and environmentally friendly processes. dovepress.comresearchgate.netijfmr.com Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, ring-opening reactions of epoxides are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents like DMF and DMSO should be replaced with greener alternatives such as ionic liquids or solvent-free conditions. dovepress.com Similarly, less toxic and more manageable fluorinating agents are preferred over highly corrosive ones like HF.
Catalysis: The use of catalytic methods, such as in asymmetric reductions, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of more active catalysts can help to achieve this.
Renewable Feedstocks: While not directly addressed in the synthetic methodologies discussed, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
By considering these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Chemical Reactivity and Transformations of 11 Fluoroundecan 2 Ol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group at the C-2 position is a versatile site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.
Oxidation Reactions to Ketones and Carboxylic Acids
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, and 11-Fluoroundecan-2-ol is no exception. rutgers.edusavemyexams.com Oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 11-fluoroundecan-2-one. This reaction can be achieved using a variety of oxidizing agents. rutgers.edusavemyexams.com Common reagents for this transformation include chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, and pyridinium (B92312) chlorochromate (PCC). rutgers.edu
The mechanism of oxidation by chromic acid involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to produce the ketone. rutgers.edu Tertiary alcohols are resistant to oxidation under these conditions due to the absence of a hydrogen atom on the carbinol carbon. rutgers.edu
While secondary alcohols are typically oxidized to ketones, further oxidation to carboxylic acids is not possible without cleavage of a carbon-carbon bond, a reaction that requires harsh conditions. Primary alcohols, in contrast, can be oxidized first to aldehydes and then further to carboxylic acids. rutgers.edusavemyexams.com
Table 1: Oxidation of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Chromic Acid (H₂CrO₄) or Pyridinium Chlorochromate (PCC) | 11-Fluoroundecan-2-one |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other suitable electrophiles.
Esterification is commonly carried out by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukyoutube.com This equilibrium reaction, known as the Fischer esterification, is driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. chemguide.co.ukmasterorganicchemistry.combyjus.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used to form esters under milder conditions. byjus.com
Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Dehydration Reactions to Alkenes
The acid-catalyzed dehydration of this compound leads to the formation of alkenes. savemyexams.com This elimination reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols. openstax.orgmasterorganicchemistry.com The process begins with the protonation of the hydroxyl group to form a good leaving group (water). openstax.orgmasterorganicchemistry.comlibretexts.org Loss of water generates a secondary carbocation, which can then lose a proton from an adjacent carbon to form a double bond. masterorganicchemistry.comlibretexts.org
Due to the structure of this compound, the elimination of water can result in the formation of a mixture of isomeric alkenes: 11-fluoroundec-1-ene and 11-fluoroundec-2-ene. According to Zaitsev's rule, the more substituted alkene, in this case, 11-fluoroundec-2-ene, is generally the major product. masterorganicchemistry.com The butan-2-ol dehydration is a classic example where a mixture of but-1-ene and but-2-ene (in cis and trans forms) is produced. libretexts.orgchemguide.co.uk The reaction conditions, particularly the acid catalyst and temperature, can influence the product distribution. masterorganicchemistry.comchemguide.co.uk
Table 2: Dehydration of this compound
| Starting Material | Conditions | Major Product | Minor Product |
|---|---|---|---|
| This compound | Acid catalyst (e.g., H₂SO₄ or H₃PO₄), heat | 11-Fluoroundec-2-ene | 11-Fluoroundec-1-ene |
Reactions Involving the Terminal Fluoro Group
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the terminal fluoro group in this compound generally less reactive than other halogens in nucleophilic substitution and elimination reactions. siue.edu
Nucleophilic Substitution Reactions (SN1, SN2)
Displacing the fluoride (B91410) ion in a nucleophilic substitution reaction is challenging due to the high strength of the C-F bond. siue.edu For primary alkyl fluorides, SN2 reactions are generally very slow. researchgate.net The rate of nucleophilic substitution for alkyl halides typically follows the order I > Br > Cl > F. siue.edu However, recent advancements have shown that aliphatic fluorides can undergo nucleophilic substitution under specific conditions, for instance, by using silylated pseudohalides to thermodynamically drive the reaction. nih.gov These methods allow for the conversion of the C-F bond to a more reactive group, facilitating subsequent nucleophilic attack. nih.gov
In contrast to aliphatic substitution, fluorine can be a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comreddit.com This is because the rate-determining step in SNAr is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that makes the ring more electrophilic. masterorganicchemistry.comreddit.com
Elimination Reactions
Elimination reactions involving the terminal fluoro group to form an alkene are also difficult due to the strength of the C-F bond. siue.edu The reactivity of halogens in elimination reactions generally follows the trend I > Br > Cl > F. siue.edu However, the high electronegativity of fluorine can increase the acidity of the β-hydrogens, potentially favoring an E1cb (Elimination Unimolecular Conjugate Base) mechanism under strong basic conditions. siue.edu While elimination from fluorinated compounds is less common than for other haloalkanes, it can be achieved under specific conditions. For instance, the synthesis of methyl 11-fluoroundecanoate can be contaminated with the elimination byproduct, methyl 10-undecenoate. amazonaws.com
Cross-Coupling Reactions at the Fluorinated Carbon
The carbon atom bearing the fluorine in this compound is a primary alkyl fluoride. Cross-coupling reactions involving alkyl fluorides are generally challenging due to the high strength of the C-F bond. However, significant advancements in catalysis have enabled such transformations. Nickel-catalyzed cross-electrophile coupling reactions, for instance, have emerged as powerful methods for forming C(sp²)–C(sp³) bonds. tcichemicals.com These reactions typically involve the coupling of an aryl halide with an alkyl halide in the presence of a reductant. tcichemicals.com While direct cross-coupling at the fluorinated carbon of this compound would require specialized catalytic systems, related transformations provide insights into its potential reactivity.
Palladium-catalyzed cross-coupling reactions have also shown considerable progress in coupling alkyl halides. rsc.org These methods often employ sophisticated ligands to facilitate the challenging oxidative addition and reductive elimination steps involving C(sp³)-hybridized centers. rsc.org The development of new ligands has been crucial in expanding the scope of these reactions to include less reactive alkyl halides. rsc.org
Another relevant area is the palladium-catalyzed C–O cross-coupling of fluorinated alcohols with aryl bromides. nih.gov While this involves the hydroxyl group rather than the C-F bond, it highlights the utility of fluorinated building blocks in constructing complex molecules. nih.gov Such reactions often require specific catalysts and conditions to achieve high yields, particularly with electron-rich aryl halides. nih.gov
Reactivity of the Alkyl Chain
The long alkyl chain of this compound presents opportunities for various chemical modifications.
Functionalization of Methylene (B1212753) Groups
The methylene groups along the undecan-2-ol backbone can be functionalized through various C-H activation strategies. While direct, selective functionalization of a specific methylene group in a long alkyl chain is a significant challenge, enzymatic and microbial transformations can offer remarkable selectivity. For instance, cytochrome P450-catalyzed oxidations are known to hydroxylate specific positions on long-chain alkanes.
Radical Reactions
Radical reactions provide another avenue for modifying the alkyl chain. The presence of a fluorine atom can influence the regioselectivity of radical processes. Radical halogenation, for example, can introduce additional functional groups. The stability of the resulting radical intermediates plays a key role in determining the reaction's outcome. youtube.com Radical reactions can be initiated by light or radical initiators, leading to a cascade of events that can functionalize the alkane chain. youtube.com
Acid-Base Properties and Hydrogen Bonding Interactions of this compound
The hydroxyl group at the C2 position imparts both acidic and basic properties to this compound, allowing it to act as a Brønsted-Lowry acid (proton donor) and a Lewis base (electron pair donor). msu.edubyjus.com The acidity of the hydroxyl proton is influenced by the electron-withdrawing effect of the distant fluorine atom, though this effect is attenuated by the long alkyl chain.
The most significant intermolecular interaction for this compound is hydrogen bonding. libretexts.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular networks in the condensed phase. libretexts.organr.fr These hydrogen bonds are stronger than typical dipole-dipole interactions and significantly influence the compound's physical properties, such as its boiling point and solubility. libretexts.org
An intriguing aspect is the potential for intramolecular hydrogen bonding between the hydroxyl group and the terminal fluorine atom (OH···F). While such interactions are established in conformationally restricted fluorohydrins, their presence in flexible, acyclic systems like this compound is more complex. nih.gov The formation of an intramolecular hydrogen bond would require the long alkyl chain to adopt a specific conformation that brings the two functional groups into proximity. Computational studies on related γ-fluorohydrins suggest that such intramolecular hydrogen bonds can occur and their strength is highly dependent on the molecule's conformational preferences. nih.gov
Conformational Preferences and Intramolecular Interactions
The conformational landscape of this compound is determined by rotations around the numerous C-C single bonds of the alkyl chain. libretexts.org The relative energies of different conformers are influenced by torsional strain and steric interactions. libretexts.orgyoutube.com The most stable conformations will seek to minimize these unfavorable interactions, often resulting in a staggered arrangement of substituents along the carbon backbone. youtube.com
The potential for an intramolecular OH···F hydrogen bond adds another layer of complexity to the conformational analysis. The stability gained from forming this hydrogen bond would need to overcome any increase in steric or torsional strain required to adopt the necessary conformation. The long, flexible nature of the undecyl chain allows for a multitude of possible conformations, making the experimental or computational determination of the dominant conformers challenging. The study of simpler, analogous systems can provide valuable insights into the likely conformational preferences of this compound. nih.gov
Advanced Spectroscopic and Analytical Characterization of 11 Fluoroundecan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationua.esresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Analysis and Proton Coupling Patterns
The ¹H NMR spectrum of 11-Fluoroundecan-2-OL is predicted to display several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals would confirm the number of protons in each environment. The chemical shift (δ) is influenced by the electronic environment of the protons, particularly the proximity to the electronegative oxygen and fluorine atoms. csustan.edudocbrown.info
The proton on C2, being attached to the same carbon as the hydroxyl group, is expected to appear as a multiplet around 3.8 ppm. The terminal methyl protons at C1 would appear as a doublet, coupling to the single proton at C2. The majority of the methylene (B1212753) (CH₂) groups in the long alkyl chain (C3-C9) would produce a complex, overlapping multiplet region between approximately 1.2 and 1.6 ppm. The protons on C10 would be distinguishable as they are adjacent to the fluorine-bearing carbon. The most downfield signal for protons on a carbon would be the two protons on C11, which are directly influenced by the highly electronegative fluorine atom. These protons are expected to appear as a triplet of triplets due to coupling with both the protons on C10 and the ¹⁹F nucleus. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can vary depending on concentration and solvent.
Predicted ¹H NMR Data for this compound
This data is predicted based on established principles of NMR spectroscopy.
| Proton Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H1 (CH₃) | ~1.18 | Doublet (d) | ~6.5 | 3H |
| H2 (CH) | ~3.78 | Multiplet (m) | - | 1H |
| H3-H9 ((CH₂)₇) | ~1.25-1.55 | Multiplet (m) | - | 14H |
| H10 (CH₂) | ~1.65 | Multiplet (m) | - | 2H |
| H11 (CH₂F) | ~4.45 | Triplet of Triplets (tt) | J(H,H) ~7.5, J(H,F) ~47.0 | 2H |
¹³C NMR Chemical Shifts and Multiplicities
A proton-decoupled ¹³C NMR spectrum of this compound would show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. masterorganicchemistry.comdocbrown.info The chemical shifts are indicative of the carbon's environment. magritek.comlibretexts.org
The C2 carbon, bonded to the hydroxyl group, would have a chemical shift around 68 ppm. The C11 carbon, bonded to the fluorine atom, would be the most downfield signal, expected around 84 ppm, and would appear as a doublet in a proton-coupled spectrum due to one-bond coupling with the ¹⁹F nucleus. The other carbon signals would be found in the typical aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments could be used to differentiate between CH₃, CH₂, and CH carbons. magritek.com
Predicted ¹³C NMR Data for this compound
This data is predicted based on established principles of NMR spectroscopy.
| Carbon Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |
|---|---|---|
| C1 | ~23.5 | Quartet (q) |
| C2 | ~68.2 | Doublet (d) |
| C3 | ~39.0 | Triplet (t) |
| C4-C9 | ~25.0-32.0 | Triplet (t) |
| C10 | ~30.5 | Triplet (t) |
¹⁹F NMR Chemical Shifts and Coupling to Adjacent Protons/Carbonsjeolusa.comaiinmr.com
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single primary resonance. The chemical shift of this fluorine atom would be highly characteristic. This signal would be split into a triplet by the two adjacent protons on C11 (²J(F,H)). Long-range couplings to protons on C10 (³J(F,H)) might also be resolved under high-resolution conditions. This provides direct evidence for the -CH₂-CH₂F moiety in the structure.
Predicted ¹⁹F NMR Data for this compound
This data is predicted based on established principles of NMR spectroscopy.
| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. ua.eswikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. researchgate.net Key correlations would be observed between H1/H2, H2/H3, and along the alkyl chain, including the critical H10/H11 correlation, confirming the sequence of protons in the carbon backbone. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgcolumbia.edu For example, it would link the proton signal at ~4.45 ppm to the carbon signal at ~84.5 ppm, confirming the assignment of H11 and C11.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is vital for piecing together the molecular fragments. For instance, correlations between the H1 protons and the C2 carbon, and between the H11 protons and the C10 carbon, would be expected, confirming the placement of the methyl group and the fluorinated methylene group. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, irrespective of whether they are bonded. researchgate.net For a flexible molecule like this compound, this could provide insights into its preferred conformations in solution.
Mass Spectrometry for Molecular Structure and Fragmentation Analysisresearchgate.netwikipedia.org
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule, typically to four or five decimal places. measurlabs.comresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula. nih.govresearchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₂₃FO. The calculated exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be compared to the experimentally measured value. Analysis of the fragmentation pattern can also provide structural information, such as the characteristic loss of a water molecule (H₂O) from the alcohol or cleavage adjacent to the carbon bearing the hydroxyl group.
Predicted High-Resolution Mass Spectrometry Data for this compound
This data is calculated based on IUPAC atomic weights.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₁H₂₃FO | 190.1733 |
| [M+H]⁺ | C₁₁H₂₄FO⁺ | 191.1811 |
| [M+Na]⁺ | C₁₁H₂₃FONa⁺ | 213.1630 |
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides detailed structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pathways in both positive and negative ionization modes are influenced by the hydroxyl group and the terminal fluorine atom.
In positive-ion mode, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is the precursor ion. Collision-induced dissociation (CID) of this ion is expected to initiate fragmentation events characteristic of long-chain alcohols. A primary and highly probable fragmentation pathway involves the loss of a water molecule (H₂O) from the protonated alcohol, resulting in the formation of a carbocation. This dehydration process is a common feature for alcohols in MS/MS. savemyexams.com
Another significant fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.org For this compound, this would lead to the cleavage of the C2-C3 bond, generating a resonance-stabilized oxonium ion. Additionally, cleavage of the C1-C2 bond can occur.
The presence of the fluorine atom at the end of the alkyl chain influences the fragmentation of the hydrocarbon tail. Fragmentation along the undecyl chain can produce a series of alkyl and alkenyl carbocations, with characteristic losses of neutral alkane or alkene fragments. The electron-withdrawing nature of fluorine can influence the relative abundance of fragments containing the fluorine atom.
In negative-ion mode, the deprotonated molecule [M-H]⁻ would be the precursor ion. Fragmentation of this ion is generally less extensive than in positive-ion mode. The fragmentation may involve the loss of small neutral molecules or specific rearrangements.
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [M+H]⁺ | M - 17 | H₂O | Undecenyl cation |
| [M+H]⁺ | M - 45 | C₂H₅OH | Nonyl cation |
| [M+H]⁺ | Varies | CnH2n+2 | Alkyl/fluoroalkyl fragments |
This table is based on predicted fragmentation patterns for long-chain alcohols and may not represent all experimentally observed fragments.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. researchgate.net The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, alkyl, and fluoroalkyl moieties.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. vscht.czcrunchchemistry.co.uk For this compound, this will appear as a strong, broad absorption band in the region of 3600-3200 cm⁻¹. The broadening of this peak is due to hydrogen bonding between alcohol molecules. A sharper, less intense peak may be observed around 3600 cm⁻¹ in dilute solutions where hydrogen bonding is minimized. orgchemboulder.com
The C-H stretching vibrations of the undecyl chain will give rise to strong, sharp peaks in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups will be visible.
The C-O stretching vibration of the secondary alcohol group will be observed as a strong band in the fingerprint region, typically between 1125 and 1000 cm⁻¹. vscht.cz
The C-F stretching vibration is also a key diagnostic feature. This bond typically absorbs strongly in the region of 1400-1000 cm⁻¹. orgchemboulder.com The exact position can be influenced by the surrounding molecular structure. For a primary fluoroalkane, a strong band is expected.
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong |
| C-O (Secondary Alcohol) | Stretching | 1125 - 1000 | Strong |
| C-F | Stretching | 1400 - 1000 | Strong |
| C-H (Alkyl) | Bending | 1470 - 1350 | Medium |
This table presents predicted values based on characteristic group frequencies. Actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. ua.pt It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the carbon backbone and C-F bond of this compound.
The Raman spectrum of this compound is expected to be dominated by signals from the long hydrocarbon chain. The C-C stretching vibrations of the undecyl backbone will produce a series of peaks in the 800-1200 cm⁻¹ region. The symmetric C-H stretching vibrations of the CH₂ and CH₃ groups will appear as strong bands around 2850-2950 cm⁻¹.
While the O-H stretch is strong in IR, it is typically a weak and broad feature in the Raman spectrum of alcohols. The C-O stretch will also be present but may be weaker than in the IR spectrum.
A key feature in the Raman spectrum will be the C-F stretching vibration. The position of this band will be in a similar region to the IR absorption (around 1400-1000 cm⁻¹), but its intensity may differ. Studies on fluorinated compounds have shown characteristic Raman shifts for C-F bonds. strath.ac.ukresearchgate.netacs.org
Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 2950 | Strong |
| C-C (Backbone) | Stretching | 800 - 1200 | Medium |
| C-F | Stretching | 1400 - 1000 | Medium-Strong |
| O-H | Stretching | 3600 - 3200 | Weak, Broad |
This table contains predicted Raman shifts based on the analysis of similar functional groups.
X-ray Crystallography of this compound or its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. rcsb.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The compound is a liquid at room temperature, which necessitates crystallization at low temperatures or the formation of a crystalline derivative to perform X-ray diffraction analysis. Long-chain alcohols can be challenging to crystallize, but studies on similar molecules have been successful. researchgate.netnih.govnih.gov
If a suitable single crystal of this compound or a crystalline derivative were obtained, X-ray crystallography could provide precise information on:
Molecular Conformation: The exact spatial arrangement of the atoms, including the conformation of the undecyl chain and the orientation of the hydroxyl and fluorine substituents.
Intermolecular Interactions: The nature and geometry of hydrogen bonding involving the hydroxyl group, as well as any C-H···F or F···F interactions in the crystal lattice.
Chirality: As this compound is chiral, crystallizing a single enantiomer would allow for the determination of its absolute configuration. Crystallization of the racemate could lead to a racemic conglomerate or a racemic compound, each with distinct packing arrangements. univ-rennes1.fr
The formation of a crystalline derivative, for example, through esterification of the hydroxyl group with a suitable carboxylic acid, could facilitate crystallization and subsequent X-ray analysis. mdpi.com
Hypothetical Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would define the symmetry operations within the crystal lattice. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths and Angles | Precise measurements of all covalent bond lengths and angles within the molecule. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.
Chromatographic Methods for Purity Assessment and Separation
Gas Chromatography (GC) with Various Detectors
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a relatively volatile alcohol, is well-suited for GC analysis. nih.govresearchgate.netchromatographyonline.comresearchgate.net
A typical GC method for this compound would involve a capillary column with a non-polar or mid-polarity stationary phase. A common choice would be a 5% phenyl-methylpolysiloxane column, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The retention time of this compound would be influenced by its molecular weight and the presence of the polar hydroxyl group and the fluorine atom.
Several detectors can be used for the analysis of this compound:
Flame Ionization Detector (FID): This is a universal detector for organic compounds and would provide high sensitivity for quantifying the purity of this compound.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification. The mass spectrum obtained for the GC peak corresponding to this compound would provide its molecular weight and a fragmentation pattern that can confirm its identity.
Electron Capture Detector (ECD): While more commonly used for polyhalogenated compounds, an ECD could potentially offer high sensitivity for this monofluorinated compound due to the electronegativity of the fluorine atom.
For the analysis of a chiral compound like this compound, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, could be used to separate the two enantiomers.
Hypothetical GC Method Parameters
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | FID at 280 °C or MS (scan range 40-400 m/z) |
This table outlines a plausible set of starting conditions for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Phases
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for both purity assessment and the separation of enantiomers of this compound. gerli.comnih.govthermofisher.cnscispace.com
Achiral HPLC: For assessing the purity of this compound without separating the enantiomers, a reversed-phase HPLC method would be suitable. A C18 or C8 column would be a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a refractive index detector (RID), as the compound lacks a strong chromophore for UV detection. Alternatively, derivatization of the alcohol with a UV-active group would allow for more sensitive UV detection.
Chiral HPLC: Since this compound is a chiral secondary alcohol, separating its enantiomers is a crucial aspect of its characterization. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of racemates, including secondary alcohols. tandfonline.comclockss.orgresearchgate.netcolumnex.comnih.gov
Often, derivatization of the alcohol to an ester or urethane (B1682113) is performed prior to chiral HPLC to enhance the interaction with the CSP and improve separation. Common derivatizing agents include benzoyl chloride or α-naphthyl isocyanate. tandfonline.com The resulting diastereomeric derivatives can then be separated on a normal-phase HPLC system, typically using a mobile phase of hexane (B92381) and isopropanol.
Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
| Derivatization | Reaction with α-naphthyl isocyanate to form urethane derivatives. |
| Column | Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm (due to the naphthyl group) |
This table provides a representative method for the chiral separation of this compound enantiomers after derivatization.
Theoretical and Computational Studies of 11 Fluoroundecan 2 Ol
Conformational Analysis and Energy Landscapes
The flexibility of the eleven-carbon chain in 11-Fluoroundecan-2-OL means it can exist in a vast number of different three-dimensional shapes, or conformations, arising from rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and the energy barriers between them. libretexts.org
Given the large number of rotatable bonds, an exhaustive quantum mechanical search for all possible conformers of this compound is computationally prohibitive. A common strategy is to first perform a conformational search using molecular mechanics (MM). MM methods use classical physics-based force fields to calculate molecular energies much more quickly than quantum methods. This allows for the rapid exploration of thousands of potential conformations.
Following an MM search, the lowest-energy conformers are typically subjected to full geometry optimization and energy refinement using a more accurate method like DFT. Molecular dynamics (MD) simulations can also be used to explore the conformational space. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, allowing the molecule to overcome energy barriers and sample different conformational states, providing insight into its dynamic behavior. nih.gov
Studies on other long-chain fluoroalkanols have shown that the fluorinated segment significantly alters conformational preferences. Unlike the flat, zigzag structure of simple alkanes, long-chain fluoroalkanols are predicted to adopt helical conformations due to the stereoelectronics of the fluorinated chain. nih.gov It is therefore expected that the nine-carbon fluorinated tail of this compound would also favor a helical or twisted backbone over a simple linear arrangement.
A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule to its geometry. epfl.ch A full PES for this compound would have 3N-6 dimensions (where N is the number of atoms), making it impossible to visualize. However, a one-dimensional slice of the PES, known as a relaxed PES scan, can be created by systematically varying a single geometric parameter, such as a dihedral angle, while optimizing all other parameters at each step. uni-muenchen.de
For example, a PES scan of the H-O-C2-C1 dihedral angle would reveal the rotational barrier around the C-O bond and the relative energies of the different staggered conformers. A similar scan of a C-C bond in the backbone would show the energy cost of gauche versus anti arrangements. Such scans are instrumental in locating transition states for conformational changes. uni-muenchen.deresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be a powerful aid in structure elucidation and the interpretation of experimental results. rsc.org
For this compound, the key spectroscopic parameters of interest would be its NMR spectrum and, for a single enantiomer, its optical rotation. The prediction of NMR chemical shifts is now a standard application of DFT. nih.gov The calculation is typically performed using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry. numberanalytics.comnih.gov The resulting absolute magnetic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov Machine learning techniques are also emerging to refine DFT-based predictions or to predict spectra directly from molecular structure. arxiv.org
Since the C2 carbon in this compound is a chiral center, enantiomers of this compound will rotate plane-polarized light. The specific optical rotation is a key physical property. This can be calculated using time-dependent DFT (TDDFT) or higher-level ab initio methods like CC2. acs.org By comparing the calculated optical rotation for a known configuration (e.g., the R-enantiomer) with the experimentally measured value, the absolute configuration of the synthesized compound can be determined. acs.org This approach has been successfully applied to a wide range of fluorinated alcohols, amines, and esters. acs.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6:2 Fluorotelomer sulfonate |
Reaction Mechanism Studies and Transition State Analysis
No specific reaction mechanism or transition state analysis studies for this compound are currently available in the public domain. Computational chemistry offers powerful tools to elucidate reaction pathways, identify transition states, and calculate activation energies. Such studies, when conducted, would provide fundamental insights into the reactivity of this compound. For example, theoretical investigations could model its oxidation, dehydration, or substitution reactions, revealing the precise geometric and energetic details of the transition states involved. However, without dedicated research, any discussion on this topic would be purely speculative.
Solvation Effects and Intermolecular Interactions
Detailed computational studies on the solvation effects and specific intermolecular interactions of this compound have not been reported. The presence of both a hydroxyl (-OH) group and a fluorine (-F) atom suggests that this molecule would participate in a variety of intermolecular forces, including hydrogen bonding (as both a donor and acceptor) and dipole-dipole interactions.
Computational models, such as those employing density functional theory (DFT) or molecular dynamics (MD) simulations, could predict how this compound interacts with different solvents. chemrxiv.org These studies would quantify the solvation free energy and analyze the structure of the solvent shells around the molecule. chemrxiv.orgd-nb.info Furthermore, analysis of the molecular electrostatic potential surface would reveal the electron-rich and electron-poor regions, which govern how the molecule interacts with itself and other molecules. rsc.org Such computational explorations are critical for understanding its physical properties like solubility and boiling point, but the specific data for this compound is not yet available.
Applications of 11 Fluoroundecan 2 Ol As a Chemical Synthon and Precursor
Building Block in the Synthesis of Complex Fluorinated Organic Molecules
No specific studies were identified that utilize 11-Fluoroundecan-2-OL as a building block for complex fluorinated organic molecules.
Precursor for Fluorinated Surfactants and Detergents (non-biological applications)
There is no available research detailing the synthesis or performance of fluorinated surfactants or detergents derived from this compound.
Synthon for Fluorinated Liquid Crystals
No published research could be found on the use of this compound as a synthon in the synthesis of fluorinated liquid crystals.
Role in Methodological Development for Fluorination Chemistry
There are no studies that highlight this compound in the development of new fluorination methodologies.
Precursor for Radiolabeled Probes (focus on synthetic routes and chemical aspects, excluding human clinical imaging)
While the synthesis of radiolabeled probes is a broad field, no specific literature was found that describes the use of this compound as a precursor for such agents.
Synthesis of [18F]-Fluorinated Undecane (B72203) Derivatives
No specific synthetic routes starting from this compound for the production of [18F]-Fluorinated Undecane Derivatives are described in the available literature.
Environmental and Green Chemistry Considerations Purely Academic Focus
Specific academic studies on the biodegradation pathways of 11-Fluoroundecan-2-ol in environmental matrices have not been identified in the reviewed literature. However, to provide a relevant academic context, studies on structurally analogous compounds, such as fluorotelomer alcohols (FTOHs), offer insights into the potential biotic transformation of long-chain fluorinated alcohols.
Research on FTOHs, like 8:2 FTOH (CF₃(CF₂)₇CH₂CH₂OH), has been conducted in various microbial systems. In aerobic environments, the biodegradation of 8:2 FTOH has been observed. nih.govresearchgate.net The process is initiated by the oxidation of the alcohol group to a transient aldehyde, which is then further oxidized to a telomer acid. nih.gov Subsequent metabolism can proceed via a β-oxidation mechanism, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), such as the highly stable perfluorooctanoic acid (PFOA). nih.govresearchgate.net
Studies using mixed microbial systems have demonstrated that biological transformation is a significant degradation pathway for FTOHs in aquatic environments. nih.gov The initial half-life of 8:2 FTOH in one study was approximately 0.2 days per milligram of initial biomass protein. nih.gov Similarly, investigations into the aerobic biodegradation of 8:2 FTOH in soil have shown comparable degradation pathways to those observed in aerobic sludge and bacterial cultures. researchgate.net
Anaerobic biodegradation of 8:2 FTOH has also been investigated in anaerobic activated sludge. nih.gov This process was found to be well-described by a double exponential decay model and resulted in the release of fluoride (B91410) ions, indicating defluorination. nih.gov The proposed anaerobic pathway involves the oxidation of 8:2 FTOH to intermediate products like 2H-perfluoro-2-decenoic acid (8:2 FTUA) and 2-perfluorooctyl ethanoic acid (8:2 FTCA). nih.gov These intermediates are further transformed, eventually leading to the formation of PFOA and shorter-chain perfluorinated metabolites, including perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA), which were reported for the first time in this context. nih.gov It is crucial to note that while these studies on FTOHs provide a framework for understanding the potential biodegradation of long-chain fluorinated alcohols, the exact pathways and products for this compound may differ.
There is a lack of specific academic studies focusing on the photolytic degradation of this compound. However, the broader field of organofluorine chemistry includes research on the photolysis of various fluorinated compounds, which can be complex and highly dependent on the molecular structure and the environmental conditions. nih.govacs.org
Studies on fluorinated pharmaceuticals and pesticides have shown that photolysis can result in a wide array of outcomes. nih.govacs.org In some cases, the degradation can lead to minor structural changes where the fluorinated part of the molecule remains intact, forming other persistent fluorinated byproducts. acs.org In other instances, more extensive degradation can occur, leading to the breaking of the carbon-fluorine bond (defluorination) and the formation of fluoride ions or smaller fluorinated compounds like trifluoroacetic acid (TFA). nih.gov The susceptibility of a C-F bond to breaking via photolysis can be influenced by the distribution of electron density within the molecule. nih.govacs.org For example, research has shown that the stability of trifluoromethyl (CF₃) groups during photolysis can vary depending on whether they are attached to a benzylic or a heteroaromatic system. nih.gov Without direct experimental data, the specific photolytic fate of this compound remains speculative.
The synthesis of fluorinated compounds has traditionally relied on methods that often involve hazardous reagents and significant energy consumption. tandfonline.comsocietechimiquedefrance.fr However, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly fluorination processes. tandfonline.comcas.cn
Traditional methods for introducing fluorine into aliphatic compounds include the Swarts reaction, which uses hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) and generates substantial HCl by-product. tandfonline.com Another foundational method is Simons electrofluorination. tandfonline.com The drive towards greener chemistry aims to replace such processes with safer, more efficient, and atom-economical alternatives. tandfonline.comcas.cn
Recent advances in green fluorine chemistry focus on several key areas:
Safer Fluorinating Agents: There is a move away from highly toxic and difficult-to-handle reagents. For instance, methods are being developed that use potassium fluoride (KF), a more manageable fluorine source, in combination with other reagents to achieve efficient fluorination with non-toxic by-products like NaCl and KCl. eurekalert.orgsciencedaily.com
Catalytic Methods: The development of catalytic systems for fluorination is a significant step forward. Palladium-catalyzed fluorination of C-H bonds represents an advancement that allows for the introduction of fluorine under milder conditions. cas.cn These catalytic approaches improve efficiency and reduce waste compared to stoichiometric reactions.
Use of Greener Solvents: A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. Significant progress has been made in performing fluorination reactions in aqueous media. rsc.org Historically, water was considered incompatible with "untamed" fluorine chemistry, but recent research has demonstrated successful electrophilic, radical, and nucleophilic fluorinations using water as a solvent or co-solvent. rsc.org This shift not only improves the environmental profile of the synthesis but can also offer unique reactivity and selectivity.
Avoiding PFAS Reagents: Some modern synthesis protocols are being specifically designed to avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, providing a more environmentally friendly route to valuable fluorinated compounds. sciencedaily.comchemistryworld.com
These green chemistry principles are applicable to the synthesis of a wide range of organofluorine compounds, including fluorinated alcohols. By prioritizing safer reagents, catalytic efficiency, and benign solvents, the environmental impact of producing compounds like this compound can be significantly minimized.
Interactive Data Table: Sustainable Synthesis Practices for Fluorinated Compounds
| Synthesis Strategy | Description | Green Chemistry Advantage |
| Catalytic C-H Fluorination | Use of transition metals (e.g., Palladium) to directly replace a C-H bond with a C-F bond. cas.cn | High atom economy, avoids pre-functionalization of substrates, often proceeds under milder conditions. |
| Aqueous Media Fluorination | Using water as a solvent or co-solvent for fluorination reactions. rsc.org | Reduces use of volatile organic compounds (VOCs), enhances safety, low cost, environmentally benign. |
| Safer Fluoride Sources | Employing less hazardous fluoride salts like Potassium Fluoride (KF) instead of reagents like HF or F₂ gas. eurekalert.orgsciencedaily.com | Improved safety and handling, generation of non-toxic inorganic salt by-products. |
| PFAS-Free Synthesis | Designing synthetic routes that explicitly avoid the use of PFAS-based reagents. sciencedaily.comchemistryworld.com | Prevents the introduction of persistent and potentially harmful substances into the synthesis lifecycle. |
| Electrochemical Fluorination | Using electricity to drive the fluorination process (Simons process). tandfonline.comnih.gov | Can be used for perfluorination; avoids some hazardous chemical oxidants. |
Future Research Directions and Unexplored Avenues for 11 Fluoroundecan 2 Ol
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure 11-Fluoroundecan-2-OL is a primary objective for its future application. While standard synthetic routes may exist, the development of highly efficient and stereoselective pathways remains a key research challenge. Future efforts could focus on chemoenzymatic methods, which have proven effective for producing chiral fluorinated secondary alcohols. nih.govresearchgate.net The use of alcohol dehydrogenases, for instance, could facilitate the reduction of a corresponding ketone precursor with high enantiomeric excess. nih.govresearchgate.net
Another promising area is the advancement of asymmetric transfer hydrogenation. This technique, particularly with ruthenium catalysts, has been successfully applied to the synthesis of complex fluorinated alcohols, suggesting its applicability for creating the specific stereoisomers of this compound. ki.si Furthermore, exploring innovative cascade reactions that combine photocatalysis and biocatalysis could offer green and efficient one-pot syntheses. rsc.org
| Synthetic Approach | Potential Catalyst/System | Anticipated Advantages | Key Research Focus |
| Chemoenzymatic Reduction | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | High enantioselectivity (>99% ee), mild reaction conditions | Substrate specificity for long-chain fluorinated ketones, process optimization |
| Asymmetric Transfer Hydrogenation | ansa-Ruthenium(II) complexes | High enantio- and diastereoselectivity, dynamic kinetic resolution | Catalyst design for terminal fluorine tolerance, solvent system optimization |
| Photo-Bio Cascade Reaction | Combination of a photocatalyst and a bioreductant | One-pot synthesis, environmentally friendly | Development of compatible photo- and biocatalytic systems, substrate channeling |
Exploration of New Reactivity Profiles
The interplay between the hydroxyl group at the C-2 position and the fluorine atom at the C-11 position could lead to unique reactivity. Fluorinated alcohols are known for their distinct properties, including high hydrogen-bond donor ability and low nucleophilicity. researchgate.netwikipedia.orgresearchgate.net Research should be directed at understanding how the terminal fluorine atom influences the reactivity of the secondary alcohol.
Key areas of investigation include:
Intramolecular Interactions: Studying the potential for long-range intramolecular hydrogen bonding between the alcohol proton and the terminal fluorine, and how this affects the molecule's conformation and the acidity of the hydroxyl group.
Derivatization Reactions: Exploring esterification, etherification, and oxidation reactions at the C-2 position. The electron-withdrawing nature of the distant fluorine atom may subtly influence reaction kinetics and equilibria compared to its non-fluorinated analogue, undecan-2-ol.
Elimination and Substitution: Investigating reactions that could involve both functional groups, such as acid-catalyzed intramolecular cyclization (ether formation), although the 10-carbon separation makes this challenging without a template.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive laboratory work. Advanced modeling can provide insights into its electronic structure, conformational preferences, and intermolecular interactions.
Future computational studies could include:
Density Functional Theory (DFT): To calculate molecular properties such as bond dissociation energies, electrostatic potential maps, and NMR chemical shifts. pec.ac.in This would help in understanding the influence of the fluorine atom on the electronic environment of the alcohol group.
Molecular Dynamics (MD) Simulations: To model the behavior of this compound in different solvent environments and to understand its aggregation behavior. nih.gov These simulations are crucial for predicting how it might self-assemble or interact with surfaces in material science applications.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature and strength of non-covalent interactions, including potential weak intramolecular F···H–O hydrogen bonds.
| Computational Method | Target Property/Insight | Potential Application of Findings |
| Density Functional Theory (DFT) | Electronic structure, bond energies, spectral properties (NMR, IR) | Guiding synthetic strategies, interpreting experimental spectra |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects, aggregation behavior | Predicting behavior in solution, designing self-assembling materials |
| QTAIM | Analysis of intramolecular and intermolecular non-covalent interactions | Understanding conformational stability and crystal packing forces |
Expansion into Novel Material Science Applications (non-biological)
The presence of a fluorinated alkyl chain suggests that this compound could serve as a valuable building block for new materials. Fluorinated compounds are known for their unique surface properties, thermal stability, and chemical resistance. acs.orgnih.gov
Unexplored applications in material science include:
Fluorinated Polymers and Surfactants: The compound could be used as a monomer or a chain-transfer agent in polymerization reactions to create polymers with tailored properties. Its amphiphilic nature makes it a candidate for developing novel fluorosurfactants with specific applications in coatings or emulsification. researchgate.net
Hydrophobic and Oleophobic Coatings: The secondary alcohol group provides a reactive handle to graft the molecule onto surfaces (e.g., silica, metal oxides). The long, terminally fluorinated chain would then create a low-energy surface, imparting hydrophobicity and oleophobicity.
Liquid Crystals: Long-chain functionalized alkanes are often precursors to liquid crystalline materials. The introduction of a terminal fluorine atom and a chiral center could lead to the development of novel ferroelectric or chiral smectic liquid crystals.
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product. scispace.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that often utilize an alcohol component. wikipedia.orgyoutube.com
Future research should focus on incorporating this compound as the alcohol component in these reactions. This could lead to the synthesis of structurally complex and diverse molecules containing a long, fluorinated tail. For example, in a Passerini reaction, this compound could react with an aldehyde and an isocyanide to produce α-acyloxy amides bearing the fluoroundecyl group. wikipedia.orgacs.org Such products could have unique properties relevant to medicinal chemistry or materials science, leveraging the fluorine content for specific binding interactions or self-assembly properties.
| Reaction Type | Reactants | Potential Product Class | Significance |
| Passerini Reaction | This compound, Aldehyde, Isocyanide | α-Acyloxy Amides | Synthesis of complex esters with a fluorinated chain |
| Ugi Reaction | This compound (via aldehyde), Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Creation of peptide-like scaffolds with a functionalized fluorinated tail |
By systematically exploring these avenues, the scientific community can harness the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthetic and material innovation.
Q & A
Q. What methodologies ensure reproducibility of this compound results in multi-laboratory studies?
- Methodological Answer : Standardize protocols using IUPAC guidelines: specify reagent grades, calibration methods for instruments, and environmental controls (humidity, light). Share raw data and analysis scripts via repositories like Zenodo .
Data Analysis & Reporting
Q. How should researchers document synthetic procedures for peer review?
Q. What statistical methods validate the significance of this compound’s bioactivity assays?
- Methodological Answer : Apply Student’s t-test for dose-response curves (IC₅₀ comparisons). Use PCA to differentiate bioactivity profiles from analogs. Report confidence intervals (95%) and effect sizes .
Ethical & Compliance Considerations
Q. How can open data principles be reconciled with proprietary constraints in fluorinated alcohol research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
